molecular formula C4H5F3O3 B3024350 4,4,4-Trifluoro-3-hydroxybutanoic acid CAS No. 86884-21-1

4,4,4-Trifluoro-3-hydroxybutanoic acid

Cat. No. B3024350
CAS RN: 86884-21-1
M. Wt: 158.08 g/mol
InChI Key: ASQMUMZEQLWJRC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxybutanoic acid is a chemical compound with the molecular formula C4H5F3O3 . It has a molecular weight of 158.08 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound has been investigated in the past. One method involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecule contains a total of 14 bonds. There are 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 158.08 . The compound contains a total of 15 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 3 Oxygen atoms, and 3 Fluorine atoms .

Scientific Research Applications

1. Synthesis of Dendrimers

4,4,4-Trifluoro-3-hydroxybutanoic acid is used as a starting material for the synthesis of dendritic branches, leading to the creation of CF3-substituted dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, reveal constitutional heterotopicities and are significant in studying remote diastereotopicity (Greiveldinger & Seebach, 1998).

2. Enantioselective Synthesis

The compound is utilized in the enantioselective Baker's yeast reduction process to obtain ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This process highlights the use of additives as inhibitors for yeast-enzymes, demonstrating its significance in stereoselective organic synthesis (Davoli et al., 1999).

3. Creation of Fluorinated Amino Acids

It serves as a precursor for stereoselective syntheses of fluorinated amino acids like 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine. These syntheses involve transformations such as oxidative rearrangement and hydrogenation, contributing to the development of valuable amino acid derivatives (Pigza, Quach, & Molinski, 2009).

4. Hydrogenation Processes

This acid is a key component in the highly enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates via hydrogenation, underscoring its role in producing enantiomerically enriched compounds (Kuroki, Asada, & Iseki, 2000).

5. Asymmetric Synthesis

It is used in the enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing its utility in producing enantiomerically pure compounds through processes like trifluoromethylation and selective hydrogenation (Jiang, Qin, & Qing, 2003).

6. Preparation of Enantiomers

This compound can be resolved into its enantiomers through crystallization with 1-phenylethylamine. This process is important for obtaining enantiomerically pure acids, which are valuable in various chemical syntheses (Ács, Van Der Bussche, & Seebach, 2006).

7. Analogue Synthesis

The compound is used in synthesizing analogues like 4-arsono-2-hydroxybutanoic acid, which has applications in enzymatic studies due to its substrate properties for certain enzymes (Adams, Sparkes, & Dixon, 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUMZEQLWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400-35-1, 86884-21-1
Record name NSC22072
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the structure of 4,4,4-Trifluoro-3-hydroxybutanoic acid and how is it used in research?

A: this compound is valuable in synthesizing chiral dendrimers, acting as a building block for complex molecular structures. [] The trifluoromethyl (CF3) group in these dendrimers acts as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to study "remote diastereotopicity," observing the distinct signals from atoms in different chemical environments even when separated by many bonds. [] The presence of the CF3 group introduces unique properties due to its electronegativity and size.

Q2: Can you elaborate on the use of this compound in chiral synthesis?

A: Absolutely. This compound serves as a key starting material for synthesizing specific enantiomers of other important molecules. For example, it's been successfully used to create both (2R,3S)- and (2S,3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives. [] These derivatives are analogs of threonine and allo-threonine, amino acids crucial in biological systems. The ability to selectively synthesize specific enantiomers is crucial in pharmaceutical research, as different enantiomers can have drastically different biological activities.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Several spectroscopic techniques have been used to characterize this compound.

  • NMR: Both 1H-NMR and 19F-NMR data are available, providing information about the hydrogen and fluorine environments within the molecule, respectively. [, ]
  • IR: Infrared spectroscopy reveals the presence of functional groups like hydroxyl, carbonyl, and C-F bonds. []
  • Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the compound. []

Q4: Are there efficient methods to prepare enantiomerically pure this compound?

A: Yes, effective resolution methods exist. One published method uses (R)- or (S)-1-phenylethylamine to resolve the racemic mixture of this compound into its enantiomers. [] This resolution allows for the isolation of each enantiomer, enabling researchers to study their individual properties and applications.

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